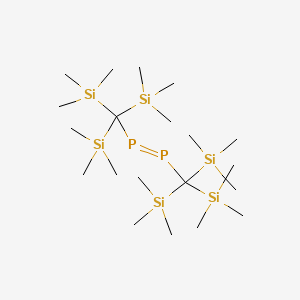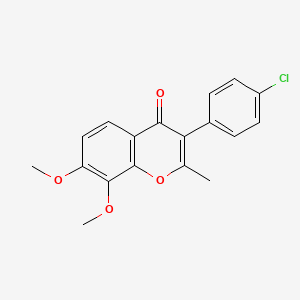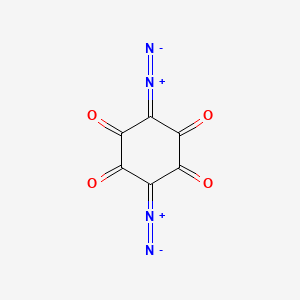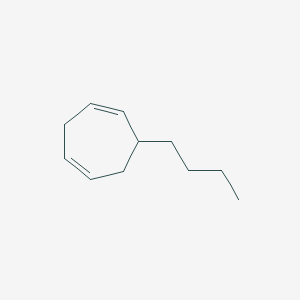![molecular formula C28H23BrN4O4 B14159016 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 6119-13-7](/img/structure/B14159016.png)
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique structure combining bromophenyl, indole, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, indole derivatives, and methoxyphenyl compounds. The synthesis may involve:
Condensation reactions: Combining the indole and bromophenyl derivatives under acidic or basic conditions.
Cyclization reactions: Forming the diazinane ring through intramolecular reactions.
Functional group modifications: Introducing the methoxy group through methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
科学的研究の応用
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique electronic properties may make it suitable for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
作用機序
The mechanism of action of 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity, which can be useful in treating diseases like Alzheimer’s.
Interact with receptors: Modulating their activity to produce therapeutic effects.
Affect signaling pathways: Altering cellular processes and responses.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide
- (3-amino-1H-indol-2-yl)(4-bromophenyl)methanone
Uniqueness
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its combination of bromophenyl, indole, and methoxyphenyl groups, which confer unique electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.
特性
CAS番号 |
6119-13-7 |
|---|---|
分子式 |
C28H23BrN4O4 |
分子量 |
559.4 g/mol |
IUPAC名 |
1-(4-bromophenyl)-6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-(4-methoxyphenyl)carbonimidoyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H23BrN4O4/c1-37-21-12-6-17(7-13-21)25(30-15-14-18-16-31-23-5-3-2-4-22(18)23)24-26(34)32-28(36)33(27(24)35)20-10-8-19(29)9-11-20/h2-13,16,31,35H,14-15H2,1H3,(H,32,34,36) |
InChIキー |
AHCBCEJAYYBXLQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=NCCC2=CNC3=CC=CC=C32)C4=C(N(C(=O)NC4=O)C5=CC=C(C=C5)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
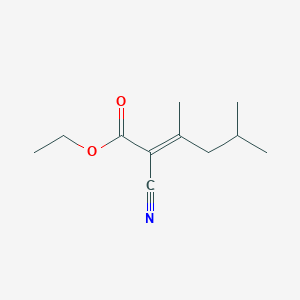
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
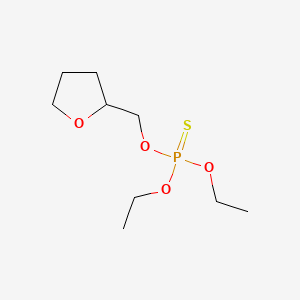
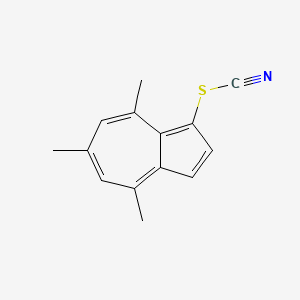
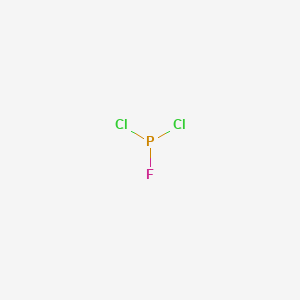

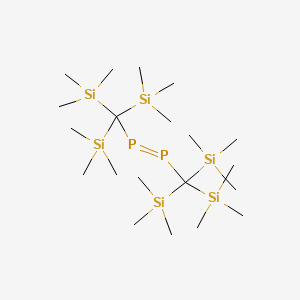
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
